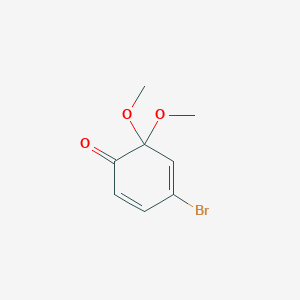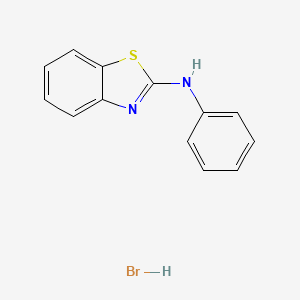
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C13H10N2S·HBr. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzenethiol with aniline in the presence of an oxidizing agent. One common method involves the use of iodine as a catalyst in dimethylformamide (DMF) solvent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzothiazole ring .
Industrial Production Methods
In industrial settings, the production of N-phenyl-1,3-benzothiazol-2-amine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
N-phenyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown that derivatives of benzothiazole exhibit anticancer, anti-inflammatory, and antiviral properties.
Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in rubber manufacturing
Mechanism of Action
The mechanism of action of N-phenyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit the enzyme topoisomerase, which is involved in DNA replication.
Pathways Involved: The inhibition of topoisomerase leads to the disruption of DNA replication and cell division, which is a key mechanism in its anticancer activity
Comparison with Similar Compounds
N-phenyl-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives:
2-Aminobenzothiazole: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
Benzothiazole: The parent compound, which serves as a precursor for various derivatives.
2-Mercaptobenzothiazole: Contains a thiol group, making it useful as a vulcanization accelerator in the rubber industry.
Conclusion
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in synthetic chemistry. Additionally, its potential as a therapeutic agent highlights its importance in medicinal research. The comparison with similar compounds further underscores its distinct properties and applications.
Properties
CAS No. |
362607-91-8 |
|---|---|
Molecular Formula |
C13H11BrN2S |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
N-phenyl-1,3-benzothiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C13H10N2S.BrH/c1-2-6-10(7-3-1)14-13-15-11-8-4-5-9-12(11)16-13;/h1-9H,(H,14,15);1H |
InChI Key |
RQWNLNPEXFUWFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
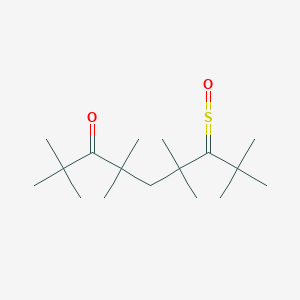

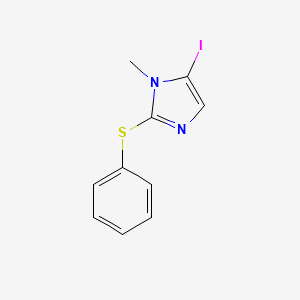
![2,4,7-Triazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14256753.png)
![11-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}undecanoic acid](/img/structure/B14256757.png)
![1-[(2R)-1,4-Dioxaspiro[4.5]decan-2-yl]but-3-en-1-one](/img/structure/B14256760.png)
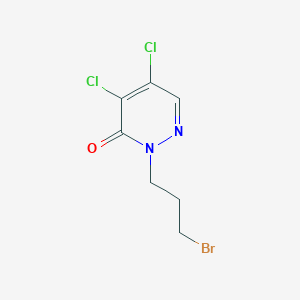

![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
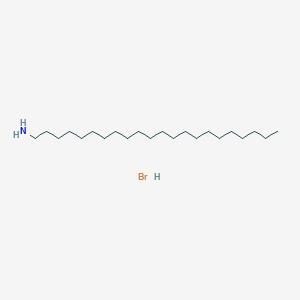
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)
